molecular formula C15H21NO2 B4930970 4-cyclohexyl-4-azatricyclo[5.2.1.0(2),?]decane-3,5-dione

4-cyclohexyl-4-azatricyclo[5.2.1.0(2),?]decane-3,5-dione

Cat. No.: B4930970
M. Wt: 247.33 g/mol
InChI Key: AXKKQSLZEBXQJI-UHFFFAOYSA-N
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Description

4-cyclohexyl-4-azatricyclo[5210(2),?]decane-3,5-dione is a complex organic compound with a unique tricyclic structure This compound is characterized by its rigid framework and the presence of both cyclohexyl and azatricyclo moieties

Properties

IUPAC Name

4-cyclohexyl-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c17-14-12-9-6-7-10(8-9)13(12)15(18)16(14)11-4-2-1-3-5-11/h9-13H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKKQSLZEBXQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C3C4CCC(C4)C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclohexyl-4-azatricyclo[5.2.1.0(2),?]decane-3,5-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the formation of the tricyclic structure. Detailed synthetic routes and reaction conditions can vary, but they generally involve:

    Cyclization Reactions: Utilizing cyclohexylamine and other precursors.

    Catalysts: Commonly used catalysts include Lewis acids.

    Solvents: Organic solvents such as dichloromethane or toluene are often employed.

    Temperature and Pressure: Reactions are typically conducted at elevated temperatures and controlled pressures to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity. Industrial methods also focus on cost-effectiveness and environmental considerations, such as minimizing waste and using greener solvents.

Chemical Reactions Analysis

Types of Reactions

4-cyclohexyl-4-azatricyclo[5.2.1.0(2),?]decane-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, toluene, ethanol.

    Conditions: Reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-cyclohexyl-4-azatricyclo[5.2.1.0(2),?]decane-3,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-cyclohexyl-4-azatricyclo[5.2.1.0(2),?]decane-3,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. Research is ongoing to elucidate the detailed mechanisms and potential therapeutic targets.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-4-azatricyclo[5.2.1.0(2),?]decane-3,5-dione: Similar tricyclic structure with a hydroxyl group.

    (1R,2S,6R,7S)-4-Azatricyclo[5.2.1.0(2),?]decane-3,5-dione: Another variant with different stereochemistry.

Uniqueness

4-cyclohexyl-4-azatricyclo[5.2.1.0(2),?]decane-3,5-dione is unique due to its cyclohexyl group, which imparts distinct chemical properties and potential biological activities. Its rigid tricyclic structure also contributes to its stability and reactivity, making it a valuable compound for various applications.

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